Tert-butyl 3-chloropropanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 3-chloropropanoate involves several chemical reactions, where key intermediates and reagents play a crucial role. For instance, carbonyl reductase from Rhodosporidium toruloides has been utilized for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, demonstrating the potential for enzymatic synthesis routes (Liu et al., 2018). Additionally, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, have been characterized, indicating the versatility of tert-butyl derivatives in synthesis (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of tert-butyl 3-chloropropanoate and its derivatives has been elucidated using various spectroscopic methods, including NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a cyclic amino acid ester, synthesized from a tert-butyl derivative, was determined via single crystal X-ray diffraction analysis, revealing its monoclinic space group and the presence of diastereomers in the crystal (Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl 3-chloropropanoate undergoes various chemical reactions, leading to the formation of numerous important intermediates and products. The compound serves as a versatile intermediate in the synthesis of complex molecules, as evidenced by the directed evolution of carbonyl reductase for the stereoselective synthesis of related tert-butyl intermediates (Liu et al., 2017).
Scientific Research Applications
1. Organic Synthesis
2. OLED Emitters
- Application : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl, which could potentially include tert-butyl 3-chloropropanoate, have been studied as sky-blue OLED emitters exhibiting aggregation induced thermally activated delayed fluorescence .
- Method : The compounds were synthesized and their properties were studied using various techniques, including single-crystal X-ray structural analysis .
- Results : One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the color of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment . The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
3. Chemical Transformations
- Application : The tert-butyl group, which is part of the structure of Tert-butyl 3-chloropropanoate, is known for its unique reactivity pattern and is often used in chemical transformations .
4. Chemical Industry
Safety And Hazards
Tert-butyl 3-chloropropanoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 3-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGULCJLBEJUCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335206 | |
Record name | tert-butyl 3-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-chloropropanoate | |
CAS RN |
55710-80-0 | |
Record name | tert-butyl 3-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-chloropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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